molecular formula C18H22N6O4 B12919365 2'-Deoxy-8-(2,6-dimethylanilino)guanosine CAS No. 176712-94-0

2'-Deoxy-8-(2,6-dimethylanilino)guanosine

Cat. No.: B12919365
CAS No.: 176712-94-0
M. Wt: 386.4 g/mol
InChI Key: IQRGAHLECAFOBY-QJPTWQEYSA-N
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Description

2-Amino-8-((2,6-dimethylphenyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in various biological processes, including serving as building blocks for nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-((2,6-dimethylphenyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. The starting materials often include purine derivatives and substituted anilines. Common reaction conditions may involve:

    Solvents: Dimethylformamide (DMF), methanol, or ethanol.

    Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts.

    Temperature: Reactions may be carried out at elevated temperatures, often between 50-100°C.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-((2,6-dimethylphenyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: H₂O₂, KMnO₄.

    Reducing Agents: NaBH₄, LiAlH₄.

    Solvents: DMF, methanol, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Amino-8-((2,6-dimethylphenyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one has various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-8-((2,6-dimethylphenyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A purine nucleoside involved in energy transfer and signal transduction.

    Guanosine: Another purine nucleoside with roles in cellular signaling and metabolism.

    Theophylline: A methylxanthine derivative with bronchodilator effects.

Uniqueness

2-Amino-8-((2,6-dimethylphenyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.

Properties

CAS No.

176712-94-0

Molecular Formula

C18H22N6O4

Molecular Weight

386.4 g/mol

IUPAC Name

2-amino-8-(2,6-dimethylanilino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C18H22N6O4/c1-8-4-3-5-9(2)13(8)20-18-21-14-15(22-17(19)23-16(14)27)24(18)12-6-10(26)11(7-25)28-12/h3-5,10-12,25-26H,6-7H2,1-2H3,(H,20,21)(H3,19,22,23,27)/t10-,11+,12+/m0/s1

InChI Key

IQRGAHLECAFOBY-QJPTWQEYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC2=NC3=C(N2[C@H]4C[C@@H]([C@H](O4)CO)O)N=C(NC3=O)N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NC3=C(N2C4CC(C(O4)CO)O)N=C(NC3=O)N

Origin of Product

United States

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